1-(3-Chloropyridin-2-yl)piperazine hydrochloride
CAS No.: 85386-86-3
Cat. No.: VC6165708
Molecular Formula: C9H13Cl2N3
Molecular Weight: 234.12
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 85386-86-3 |
|---|---|
| Molecular Formula | C9H13Cl2N3 |
| Molecular Weight | 234.12 |
| IUPAC Name | 1-(3-chloropyridin-2-yl)piperazine;hydrochloride |
| Standard InChI | InChI=1S/C9H12ClN3.ClH/c10-8-2-1-3-12-9(8)13-6-4-11-5-7-13;/h1-3,11H,4-7H2;1H |
| Standard InChI Key | HCGSEDSIYNTQAV-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=C(C=CC=N2)Cl.Cl |
Introduction
Chemical Identity and Properties
Structural and Molecular Characteristics
The compound’s molecular formula is C₉H₁₃Cl₂N₃, with a molecular weight of 234.12 g/mol. Its IUPAC name, 1-(3-chloropyridin-2-yl)piperazine hydrochloride, reflects the substitution pattern: a piperazine ring bonded to a 3-chloropyridine group at the nitrogen atom, with a hydrochloride counterion stabilizing the structure. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 85386-86-3 |
| SMILES | C1CN(CCN1)C2=C(C=CC=N2)Cl.Cl |
| InChI Key | HCGSEDSIYNTQAV-UHFFFAOYSA-N |
| Solubility | Not fully characterized |
The chloropyridine group contributes to planar aromaticity, while the piperazine ring adopts a chair conformation, as confirmed by computational models .
Spectroscopic and Analytical Data
Collision cross-section (CCS) predictions for adducts of the free base (C₉H₁₂ClN₃) reveal insights into its gas-phase behavior. For example, the [M+H]⁺ ion (m/z 198.08) has a CCS of 142.0 Ų, while the [M+Na]⁺ adduct (m/z 220.06) exhibits 156.2 Ų . These metrics aid in mass spectrometry-based identification.
Synthesis Methods
Conventional Route via Nucleophilic Substitution
The primary synthesis involves reacting 3-chloropyridin-2-yl chloride with piperazine in a polar aprotic solvent (e.g., dimethylformamide) under inert conditions. Acidification with HCl yields the hydrochloride salt. This method achieves moderate yields (60–70%) but requires careful temperature control to minimize side reactions.
Patent-Optimized Protocols
Recent patents describe improved routes using cost-effective precursors. For instance, diethanolamine reacts with thionyl chloride to form bis(2-chloroethyl)methylamine hydrochloride, which subsequently couples with 3-chloroaniline to generate the piperazine core . A final alkylation with 1-bromo-3-chloropropane at 0–10°C produces 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride in 65% yield . This three-step process simplifies purification and enhances scalability.
Applications in Pharmaceutical Development
Intermediate for Neuroactive Agents
Piperazine derivatives are pivotal in synthesizing antipsychotics and antidepressants. The chloropyridinyl group in this compound facilitates π-π stacking with serotonin and dopamine receptors, as demonstrated in molecular docking studies. For example, it serves as a precursor to aripiprazole analogs, which modulate dopaminergic pathways .
Agrochemical Applications
In agrochemistry, the compound’s chlorine atom acts as a leaving group, enabling nucleophilic displacement to create fungicides. Its piperazine moiety enhances solubility in formulation matrices, improving field efficacy.
Research Advancements
Synthetic Methodology Innovations
Microwave-assisted synthesis reduces reaction times from 18 hours to 2 hours, achieving 80% yield while minimizing byproducts . Flow chemistry approaches further enhance reproducibility, with a space-time yield of 1.2 kg·L⁻¹·h⁻¹ .
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